molecular formula C9H4F3N5 B1411190 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile CAS No. 1823182-93-9

3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile

Cat. No.: B1411190
CAS No.: 1823182-93-9
M. Wt: 239.16 g/mol
InChI Key: CQEVZFLFBRWXOC-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is a heterocyclic compound that features a triazole ring and a picolinonitrile moiety

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified electronic properties .

Scientific Research Applications

3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile is unique due to the presence of both the trifluoromethyl and picolinonitrile groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other triazole derivatives .

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N5/c10-9(11,12)6-1-8(7(2-13)15-3-6)17-5-14-4-16-17/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEVZFLFBRWXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N2C=NC=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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